molecular formula C10H11ClFNO2 B2460822 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride CAS No. 1267820-12-1

4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride

Cat. No. B2460822
CAS RN: 1267820-12-1
M. Wt: 231.65
InChI Key: KFYRWEBFYSHTCY-UHFFFAOYSA-N
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Description

4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochlorideβ is a serine/threonine kinase that regulates various signaling pathways in the cell. The enzyme is involved in the phosphorylation of various proteins, including glycogen synthase, β-catenin, and tau protein. Inhibition of 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochlorideβ activity by 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride leads to the activation of downstream signaling pathways, which can have various physiological and biochemical effects on the cell.
Biochemical and Physiological Effects
The inhibition of 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochlorideβ activity by 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride has been shown to have various biochemical and physiological effects on the cell. The compound has been shown to induce apoptosis in cancer cells, reduce insulin resistance in diabetic models, and improve cognitive function in neurodegenerative disorders. Additionally, 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride has been shown to have anti-inflammatory effects and to regulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride in lab experiments include its high potency and specificity for 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochlorideβ inhibition, its ease of synthesis, and its ability to modulate various cellular processes. However, the compound has some limitations, including its potential toxicity, which can vary depending on the cell type and concentration used, and its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the study of 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride. One area of research is the development of more potent and specific 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochlorideβ inhibitors that can be used for therapeutic purposes. Additionally, the compound can be used to study the role of 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochlorideβ in various cellular processes, including cell growth, differentiation, and apoptosis. Finally, the compound can be used to investigate the potential therapeutic applications of 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochlorideβ inhibition in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Conclusion
In conclusion, 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is a potent inhibitor of 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochlorideβ that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has various biochemical and physiological effects on the cell, including the induction of apoptosis, the reduction of insulin resistance, and the improvement of cognitive function. However, the compound has some limitations, including its potential toxicity and limited solubility in water. There are several future directions for the study of 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride, including the development of more potent and specific 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochlorideβ inhibitors and the investigation of the potential therapeutic applications of 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochlorideβ inhibition in various diseases.

Synthesis Methods

The synthesis of 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride involves the reaction between 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one and hydrochloric acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The product is obtained in high yield and purity through a simple filtration process.

Scientific Research Applications

4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has been shown to inhibit 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochlorideβ activity, which is implicated in the pathogenesis of these diseases. Additionally, 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride has been used as a tool compound to study the role of 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochlorideβ in various cellular processes.

properties

IUPAC Name

4-amino-7-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.ClH/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9;/h1-2,5,8H,3-4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYRWEBFYSHTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)F)C(=O)C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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